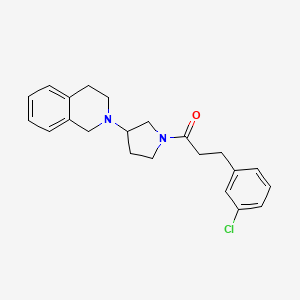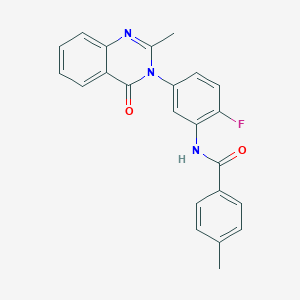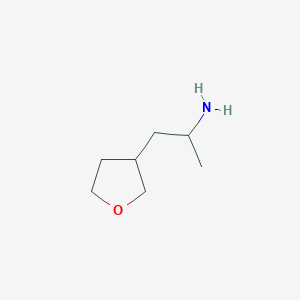
8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione, also known as 8-allyltheophylline, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
Mécanisme D'action
The mechanism of action of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline is not fully understood, but it is thought to involve the inhibition of adenosine receptors. Adenosine is a neurotransmitter that plays a role in a variety of physiological processes, including the regulation of inflammation and the protection of neurons. By inhibiting adenosine receptors, 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline has a number of biochemical and physiological effects. Studies have shown that this compound can increase cAMP levels, which can lead to increased protein kinase A activity and the activation of downstream signaling pathways. It has also been shown to inhibit phosphodiesterase activity, which can lead to increased cAMP levels and the activation of downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline. One area of interest is the development of more potent and selective adenosine receptor inhibitors based on this compound. Another area of interest is the investigation of its potential as a treatment for neurodegenerative diseases. Finally, there is also potential for the use of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline can be achieved through a number of different methods. One common approach involves the reaction of theophylline with allylamine in the presence of a catalyst. Another method involves the reaction of 8-bromotheophylline with allylamine, followed by deprotection of the resulting compound.
Applications De Recherche Scientifique
8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline can inhibit the production of pro-inflammatory cytokines, suggesting that it could be useful in the treatment of inflammatory diseases.
Another area of research involves the potential use of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline as a neuroprotective agent. Studies have shown that this compound can protect neurons against oxidative stress and excitotoxicity, suggesting that it could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7-(2,3-dihydroxypropyl)-3-methyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-3-4-13-11-14-9-8(17(11)5-7(19)6-18)10(20)15-12(21)16(9)2/h3,7,18-19H,1,4-6H2,2H3,(H,13,14)(H,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAZPPULGJTBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2908635.png)
![4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide](/img/structure/B2908636.png)

![6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2908638.png)
![4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid](/img/structure/B2908641.png)
![7-[(4-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2908642.png)
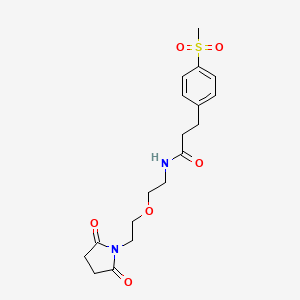

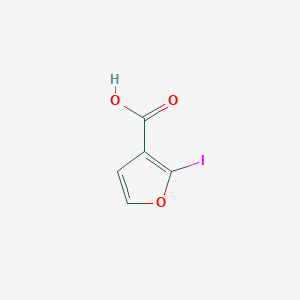
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone](/img/structure/B2908648.png)
